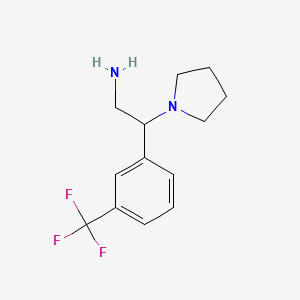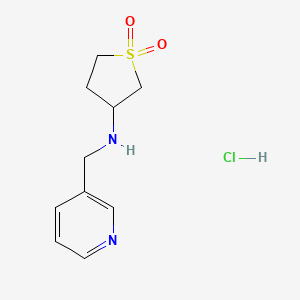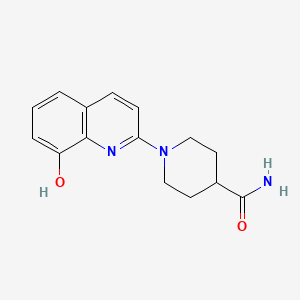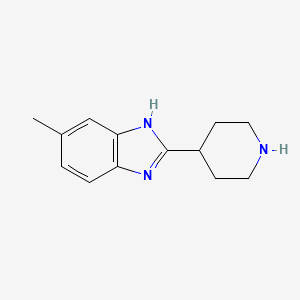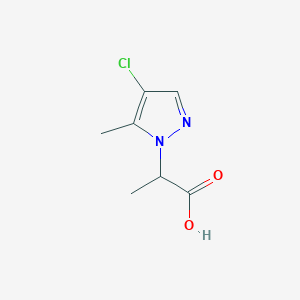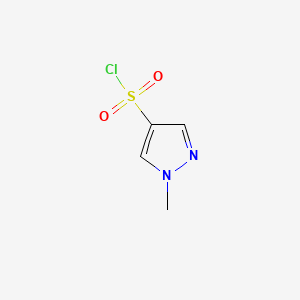
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid” is a chemical compound with the molecular formula C24H27NO4 . It is also known by its synonyms, including “4-(1-FMOC-PIPERIDIN-4-YL)-BUTYRIC ACID” and “1-FMOC-4-(3-CARBOXY-PROPYL)-PIPERIDINE” among others .
Molecular Structure Analysis
The InChI code for this compound is "InChI=1S/C24H27NO4/c26-23(27)11-5-6-17-12-14-25(15-13-17)24(28)29-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,26,27)" . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 393.5 g/mol . It has a computed XLogP3-AA value of 4.4, which is a measure of its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has seven rotatable bonds . Its exact mass and monoisotopic mass are both 393.19400834 g/mol .Scientific Research Applications
Synthesis and Labeling
The synthesis of complex molecules often involves the use of 9H-fluorenyl derivatives due to their stability and reactivity. For example, the carbon-14-labeled isotopomer of a selective estrogen receptor modulator was synthesized using a key component derived from a 9H-fluorenyl compound. This process involved several steps including intra-molecular Friedel–Crafts acylation and palladium-catalyzed alpha-keto arylation, highlighting the utility of fluorenyl derivatives in the synthesis of labeled compounds for pharmacological studies (Kuo, Clodfelter, & Priest, 2007).
Fluorescence Sensing
Fluorenyl compounds have been utilized in the development of fluorescent sensors due to their unique optical properties. New fluorene derivatives have shown high selectivity and sensitivity in sensing applications, such as the detection of picric acid, Fe3+, and L-arginine in biomolecules. This demonstrates the potential of fluorenyl-based compounds in environmental monitoring and biochemical sensing (Han et al., 2020).
Liquid Crystal Research
The study of liquid crystallinity of fluorenyl derivatives provides insights into the design of new materials with specific optical and electronic properties. Comparisons of liquid crystallinity values between fluorenyl derivatives and biphenyl homologues have contributed to the understanding of molecular interactions and the design of materials with tailored properties (Yamamoto et al., 2005).
Luminescence and Charge-Transfer Adducts
Fluorenyl derivatives have been explored for their luminescence properties and the formation of charge-transfer adducts. Gold complexes with fluoren-9-ylidene)methanedithiolato ligands exhibit photoluminescence, which can be attributed to specific excited states. These properties are essential for the development of new materials for optical and electronic applications (Vicente et al., 2004).
Self-Assembly and Material Science
The self-assembly properties of fluorenyl derivatives, such as Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH, have been investigated for their potential in material science and nanotechnology. These studies reveal controlled morphological changes in self-assembled structures under varying conditions, offering pathways for the design of novel materials with specific functions (Kshtriya, Koshti, & Gour, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to exhibit distinctive properties as both a substrate for enzymes and a molecule capable of forming complexes with other substances .
Mode of Action
The compound interacts with its targets by serving as a substrate for enzymes and forming complexes with other substances. It also has the capacity to function as an enzyme inhibitor . The
properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)11-5-6-17-12-14-25(15-13-17)24(28)29-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRZYEJDKCYTOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589233 |
Source


|
| Record name | 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid | |
CAS RN |
885274-47-5 |
Source


|
| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


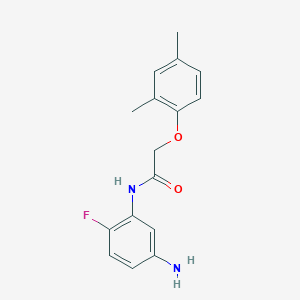
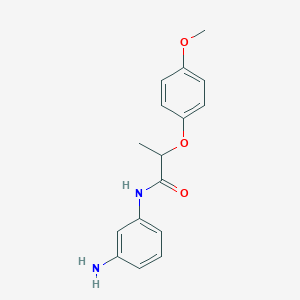
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)

